4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-
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Overview
Description
4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Bases: Sodium methoxide (MeONa)
Solvents: Butanol (BuOH), xylene
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities including antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- apart is its unique combination of structural features that confer specific reactivity and biological activity. Its ability to form stable complexes with various biological targets makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H16N6S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile |
InChI |
InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26) |
InChI Key |
AVLYNJZZQYEFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2 |
Origin of Product |
United States |
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